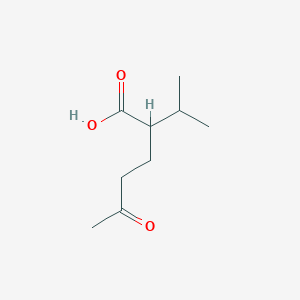

2-Isopropyl-5-oxohexanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-oxo-2-propan-2-ylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNBHMJSMSODSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397053 | |

| Record name | 2-ISOPROPYL-5-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-54-6 | |

| Record name | 2-ISOPROPYL-5-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis

Presence in Botanical Sources (e.g., Nicotiana tabacum)

Scientific research has confirmed the presence of 2-Isopropyl-5-oxohexanoic acid in the essential oil of tobacco leaves. Specifically, S-(-)-2-Isopropyl-5-oxohexanoic acid has been successfully isolated from the ether extract of Turkish Nicotiana tabacum leaves. Its identification is a key aspect of understanding the complex chemical composition of tobacco and its characteristic aroma profile.

Biogenic Origins and Precursor Degradation Pathways (e.g., Cembranoids, Solanone)

The formation of 2-Isopropyl-5-oxohexanoic acid in tobacco is linked to the degradation of larger precursor molecules, particularly cembranoids. Cembranoids are a class of diterpenes that are abundant in the resinous exudates of tobacco leaves. During the curing and aging processes of tobacco, these cembranoids undergo oxidative degradation, leading to the formation of a variety of aromatic and flavor compounds.

One of the key degradation products of cembranoids in tobacco is solanone (B154384) . Research suggests a direct biogenic link between solanone and 2-Isopropyl-5-oxohexanoic acid. Studies involving the ozonolysis of (+)-solanone have yielded the levorotatory form of 2-isopropyl-5-oxohexanoic acid. This finding strongly indicates that solanone serves as a direct precursor to the acid within the tobacco leaf, establishing a clear degradation pathway: Cembranoids → Solanone → 2-Isopropyl-5-oxohexanoic acid.

Advanced Synthetic Methodologies and Chemical Preparation

Oxidative Cleavage Strategies for Skeletal Disassembly

Oxidative cleavage is a powerful synthetic tool that allows for the deconstruction of larger molecules into smaller, functionalized fragments. This approach is particularly useful for creating linear, difunctional compounds from cyclic precursors.

Ozonolysis is a prominent method for cleaving carbon-carbon double bonds. When applied to α,β-unsaturated cyclic ketones like 6-isopropyl-3-methyl-2-cyclohexen-1-one (commonly known as pulegone), it results in the formation of a keto-carboxylic acid.

The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. acs.org Subsequent workup of the ozonide determines the final products. An oxidative workup, typically using hydrogen peroxide, will cleave the ozonide to yield the desired carboxylic acid and ketone functionalities. In this specific case, the double bond within the cyclohexenone ring is cleaved, and the carbons of the former double bond are oxidized. One carbon becomes part of a ketone group, while the other is oxidized to a carboxylic acid, yielding 2-isopropyl-5-oxohexanoic acid. The general mechanism for the ozonolytic cleavage of a cycloalkene involves the initial formation of a primary ozonide, which then decomposes to a Criegee intermediate. acs.org

Table 1: Ozonolysis for Synthesis of 2-Isopropyl-5-oxohexanoic acid

| Starting Material | Key Reagent | Product |

|---|

Larger, more complex natural products can also serve as starting materials for smaller, functionalized molecules through oxidative degradation. While not a common or high-yield pathway for targeted synthesis, the extensive cleavage of a polyene like dihydrocembrene (a derivative of cembrene) can theoretically produce a variety of smaller oxidized fragments. Dihydrocembrene possesses a complex carbon skeleton with multiple potential sites for oxidative attack by strong oxidizing agents like potassium permanganate (B83412) or ozone. The fragmentation of its macrocyclic structure would lead to a mixture of dicarboxylic acids, keto acids, and other small molecules. The formation of 2-isopropyl-5-oxohexanoic acid would depend on the specific cleavage of bonds that isolate the C9 carbon backbone corresponding to the target molecule. This method is generally more relevant for structural elucidation studies than for preparative synthesis due to a lack of specificity and low yields of any single product.

Directed Organic Synthesis Approaches

Directed synthesis provides a more controlled and efficient route to 2-isopropyl-5-oxohexanoic acid and its derivatives, focusing on the stepwise construction or modification of the molecule.

The carboxylic acid group in 2-isopropyl-5-oxohexanoic acid is a versatile handle for further chemical modifications. One of the most common transformations is its conversion to an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is significantly more reactive than the parent carboxylic acid and can be readily converted into a range of other functional groups, including esters, amides, and anhydrides. For example, reaction with an alcohol would yield an ester, while reaction with an amine would produce an amide. These derivatives are often used to protect the carboxylic acid group during subsequent reactions or to synthesize more complex molecules.

The presence of two distinct carbonyl groups (a ketone and a carboxylic acid) allows for selective transformations, provided the correct reagents are chosen.

Selective Reduction: The ketone at the C5 position can be selectively reduced in the presence of the carboxylic acid. Reagents such as sodium borohydride (B1222165) (NaBH₄) are mild enough to reduce ketones and aldehydes but will not typically reduce a carboxylic acid. This reaction would yield 5-hydroxy-2-isopropylhexanoic acid. To reduce both the ketone and the carboxylic acid, a much stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required, which would produce 2-isopropylhexane-1,5-diol.

Selective Oxidation: Further oxidation of 2-isopropyl-5-oxohexanoic acid is less common as the functional groups are already in relatively high oxidation states. However, related transformations can be envisioned. For instance, a synthetic route could involve the oxidation of a precursor molecule, such as 5-hydroxy-2-isopropylhexanoic acid, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to form the ketone at the C5 position, thereby synthesizing the target molecule.

Preparation of Structurally Related Oxo-Carboxylic Acids and Derivatives

The synthetic methodologies used to prepare 2-isopropyl-5-oxohexanoic acid can be adapted to create a variety of structurally related compounds and derivatives.

For instance, the synthesis of homologous keto-acids, such as (±)-3-ethyl-3-methyl-6-oxoheptanoic acid, has been reported. rsc.org These syntheses often employ similar strategies of ring-opening or building a carbon chain through sequential reactions.

Furthermore, derivatives of 2-isopropyl-5-oxohexanoic acid can be readily prepared. The methyl ester, methyl 2-isopropyl-2-methyl-5-oxohexanoate, is a known derivative that can be synthesized via Fischer esterification of the parent acid with methanol (B129727) under acidic conditions, or by reacting the corresponding acyl chloride with methanol. achemblock.comresearchgate.net Such derivatives are important for applications in research and as building blocks for more complex chemical structures.

Michael Addition Reactions in Oxo-Acid Synthesis (e.g., Acetone (B3395972) and Acrylate Systems for 5-oxohexanoic acid)

The Michael addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This methodology is particularly effective for the synthesis of 5-oxohexanoic acid and its derivatives. google.com

In a typical synthesis of 5-oxohexanoic acid, acetone serves as the Michael donor and an acrylic acid compound acts as the Michael acceptor. google.com The reaction is generally conducted at elevated temperatures in the presence of a basic catalyst. google.com The process involves the addition of acetone to acrylic acid, its nitrile, or its esters. google.com One of the challenges in this reaction is the self-condensation of acetone to form mesityl oxide. google.com However, research has shown that carrying out the reaction in the presence of 2 to 8% by weight of mesityl oxide, calculated on the reaction mixture, can surprisingly increase the yield of the desired 5-oxo-hexanoic acid. google.com

For instance, in one comparative example where the reaction was run without the initial addition of mesityl oxide, the yield of 5-oxo-hexanoic acid based on converted acetone was 47.7%, with 52.3% of the converted acetone forming mesityl oxide. google.com When the reaction was initiated with a starting mixture containing 5.4% mesityl oxide, the yield of 5-oxo-hexanoic acid calculated on converted acetone dramatically increased to 96.2%, with mesityl oxide formation dropping to only 3.8%. google.com This demonstrates a strategic manipulation of reaction conditions to favor the desired product.

The table below summarizes the effect of mesityl oxide on the reaction.

| Reaction Condition | Reactants | Catalyst Type | Yield (based on converted acetone) | Mesityl Oxide Formation (based on converted acetone) |

| Without added mesityl oxide | Acetone, Acrylic Acid | Basic | 47.7% google.com | 52.3% google.com |

| With 5.4% added mesityl oxide | Acetone, Acrylic Acid | Basic | 96.2% google.com | 3.8% google.com |

The modification of β-diketones like acetyl acetone with methyl acrylate, another example of a Michael addition, further illustrates the versatility of this reaction in creating complex carbonyl compounds. researchgate.net

Synthesis of Diamino-Oxohexanoic Acid Derivatives (e.g., (S)-2,6-diamino-5-oxohexanoic acid)

The synthesis of amino acid derivatives, particularly those with additional functional groups, requires multi-step pathways that often employ protecting group strategies to achieve regioselectivity and stereoselectivity. A notable example is the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, an important intermediate for certain peptides. google.com

A patented method outlines a four-step synthesis starting from L-2-aminoadipic acid. google.com

Step 1: L-2-aminoadipic acid is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in a mixed solution of water and acetone to protect one of the amino groups, yielding an intermediate compound. google.com

Step 2: The product from the first step is then reacted with paraformaldehyde in a toluene (B28343) solution, under the catalysis of p-toluenesulfonic acid, to form a second intermediate. google.com

Step 3: This is followed by a reaction with di-tert-butyl dicarbonate, pyridine, and ammonium (B1175870) carbonate in an ethyl acetate (B1210297) solution at room temperature. google.com

Step 4: In the final step, the third intermediate reacts with lithium hydroxide (B78521) in a mixed solution of ethanol (B145695) and water. google.com After the reaction, the pH is adjusted to 6-7, and the solution is concentrated under reduced pressure at 50°C to yield the target compound, (S)-2,6-diamino-5-oxohexanoic acid. google.com

This synthetic route highlights a sophisticated approach to producing complex, chiral amino acid derivatives.

Esterification and Dehydration Routes for Compound Modifications

Esterification is a crucial reaction for modifying carboxylic acids, altering their physical and chemical properties. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is fundamentally a dehydration or elimination reaction, as it forms an ester and a molecule of water. studylib.netyoutube.comyoutube.com

The general equation for Fischer esterification is: RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

Key aspects of this process include:

Catalysts: Strong acids such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used as catalysts. masterorganicchemistry.comchemguide.co.uk

Reversibility: The reaction is an equilibrium. masterorganicchemistry.comchemguide.co.uk To drive the reaction towards the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com For smaller esters with low boiling points, the product can be distilled off as it forms to shift the equilibrium. chemguide.co.uk

Mechanism: The reaction proceeds via a series of steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by a proton transfer and the elimination of water, a good leaving group, to form the ester. masterorganicchemistry.comyoutube.com

This dehydration route is a versatile tool for converting carboxylic acids into esters, which can serve as important intermediates, solvents, or have applications as fragrances and flavorings. chemguide.co.ukstudylib.net

Mechanistic Organic Chemistry and Reactivity Profile

Reactivity at the Ketone Functionality

The ketone group in 2-isopropyl-5-oxohexanoic acid, located at the 5-position, is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the ketone is susceptible to attack by a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A prominent example of this is the Grignard reaction. Treatment of 2-isopropyl-5-oxohexanoic acid (or its ester derivative to prevent interference from the acidic proton of the carboxylic acid) with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol. The reaction proceeds via the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Functionality

| Reactant | Nucleophile | Product |

| 2-Isopropyl-5-oxohexanoic acid | Grignard Reagent (e.g., CH₃MgBr) | 2-Isopropyl-5-methyl-5-hydroxyhexanoic acid |

| 2-Isopropyl-5-oxohexanoic acid | Organolithium Reagent (e.g., CH₃Li) | 2-Isopropyl-5-methyl-5-hydroxyhexanoic acid |

| 2-Isopropyl-5-oxohexanoic acid | Sodium Cyanide (NaCN) | 2-Isopropyl-5-cyano-5-hydroxyhexanoic acid |

Another important reaction is the Wittig reaction, which converts ketones into alkenes. wikipedia.orgorganic-chemistry.org Reaction of 2-isopropyl-5-oxohexanoic acid with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 2-isopropyl-5-methylidenehexanoic acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The ketone functionality can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to a secondary alcohol (a hydroxyl group) is commonly achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is significant as the resulting γ-hydroxy acid can undergo spontaneous intramolecular cyclization to form a stable five-membered ring, a γ-lactone. This lactonization is a key feature of γ-keto acid reactivity.

For the complete reduction of the carbonyl group to a methylene group (-CH₂-), harsher conditions are typically required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, would convert 2-isopropyl-5-oxohexanoic acid to 2-isopropylhexanoic acid. wikipedia.orgalfa-chemistry.compharmaguideline.com Similarly, the Clemmensen reduction, using zinc amalgam and concentrated hydrochloric acid, achieves the same conversion, although it is not suitable for acid-sensitive substrates. rsc.orgwikipedia.orgstackexchange.com

Table 2: Reduction Products of the Ketone Functionality

| Reaction | Reagents | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-Isopropyl-5-hydroxyhexanoic acid |

| Intramolecular Cyclization | (Follows reduction to alcohol) | γ-(1-isopropylethyl)-γ-methyl-γ-butyrolactone |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2-Isopropylhexanoic acid |

| Clemmensen Reduction | Zn(Hg), HCl | 2-Isopropylhexanoic acid |

The ketone group readily undergoes condensation reactions with ammonia (B1221849) derivatives. A classic example is the formation of a hydrazone upon reaction with hydrazine (B178648) (H₂NNH₂). This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The resulting 2-isopropyl-5-oxohexanoic acid hydrazone is a stable derivative.

Table 3: Condensation Reaction at the Ketone Functionality

| Reactant | Reagent | Product |

| 2-Isopropyl-5-oxohexanoic acid | Hydrazine (H₂NNH₂) | 2-Isopropyl-5-oxohexanoic acid hydrazone |

| 2-Isopropyl-5-oxohexanoic acid | Hydroxylamine (NH₂OH) | 2-Isopropyl-5-oxohexanoic acid oxime |

| 2-Isopropyl-5-oxohexanoic acid | Semicarbazide (H₂NNHCONH₂) | 2-Isopropyl-5-oxohexanoic acid semicarbazone |

Substitution Reactions on Alkyl and Isopropyl Moieties

While the carboxylic acid and ketone functionalities represent the primary sites of reactivity in 2-isopropyl-5-oxohexanoic acid, the alkyl and isopropyl portions of the molecule are not entirely inert. Under specific conditions, these saturated hydrocarbon moieties can undergo substitution reactions, typically proceeding through free radical mechanisms.

One of the most well-established methods for substitution on an alkyl chain adjacent to a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the halogenation at the α-carbon (the carbon atom adjacent to the carboxyl group). In the case of 2-isopropyl-5-oxohexanoic acid, the α-carbon is the site of the isopropyl group attachment. The reaction is typically carried out by treating the carboxylic acid with a halogen (such as bromine or chlorine) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

The generally accepted mechanism for the HVZ reaction involves several key steps:

Formation of an Acyl Halide: The carboxylic acid first reacts with the phosphorus trihalide to form an acyl halide.

Enolization: The acyl halide, which enolizes more readily than the carboxylic acid itself, tautomerizes to its enol form.

Halogenation: The enol then acts as a nucleophile and attacks a molecule of the halogen (X₂), leading to the formation of an α-halo acyl halide.

Hydrolysis (or reaction with the carboxylic acid): The α-halo acyl halide can then react with the starting carboxylic acid to regenerate the acyl halide intermediate and produce the final α-halo carboxylic acid.

For 2-isopropyl-5-oxohexanoic acid, this would theoretically lead to the substitution of the hydrogen atom at the C2 position with a halogen. However, the presence of the bulky isopropyl group at this position introduces significant steric hindrance, which could potentially impede the reaction rate compared to less substituted carboxylic acids.

Beyond the α-position, substitution on the rest of the alkyl chain or the isopropyl group typically requires more forcing conditions, such as those used in free-radical halogenation. These reactions are generally less selective and can lead to a mixture of products, with substitution occurring at various positions along the carbon skeleton. The selectivity of such reactions is influenced by the stability of the resulting radical intermediates, with tertiary hydrogens being the most reactive, followed by secondary and then primary hydrogens.

Table 1: Plausible Substitution Reactions and Key Mechanistic Features

| Reaction Type | Reagents | Probable Site of Substitution | Mechanism | Key Considerations |

| α-Halogenation | Br₂ or Cl₂, PBr₃ (cat.) | C2 (α-carbon) | Hell-Volhard-Zelinsky | Steric hindrance from the isopropyl group may affect the reaction rate. |

| Free Radical Halogenation | Cl₂, UV light | Multiple positions possible | Free radical chain reaction | Leads to a mixture of products; selectivity depends on radical stability. |

Advanced Mechanistic Investigations

Advanced analytical techniques, particularly mass spectrometry, provide deep insights into the intrinsic chemical properties and reaction mechanisms of molecules in the gas phase, free from solvent effects.

In mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, 2-isopropyl-5-oxohexanoic acid will readily form a deprotonated molecular ion, [M-H]⁻. The fragmentation of this ion upon collisional activation (tandem mass spectrometry or MS/MS) can reveal detailed structural information and mechanistic pathways.

For a deprotonated keto-acid like 2-isopropyl-5-oxohexanoic acid, several characteristic fragmentation pathways can be anticipated:

Decarboxylation: A common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 atomic mass units (amu). This would result in the formation of an enolate ion.

Cleavage adjacent to the ketone: The presence of the ketone carbonyl group provides another site for characteristic fragmentation. Alpha-cleavage on either side of the carbonyl group can occur. For instance, cleavage between C4 and C5 would lead to the loss of an acetyl radical, although this is more common in positive ion mode. In negative ion mode, rearrangements are more likely.

McLafferty-type Rearrangement: The keto group can facilitate a McLafferty-type rearrangement if a gamma-hydrogen is available. In this case, the deprotonated carboxylate group could abstract a hydrogen from the isopropyl group, leading to the elimination of a neutral molecule.

The fragmentation pattern will be influenced by the relative acidities of the different protons in the molecule and the stability of the resulting fragment ions and neutral losses. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the potential energy surfaces of these fragmentation reactions and to predict the most likely pathways.

Table 2: Predicted Fragmentation Pathways for Deprotonated 2-Isopropyl-5-oxohexanoic acid

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Product Ion (m/z) | Mechanistic Notes |

| [M-H]⁻ | Decarboxylation | CO₂ (44 amu) | [M-H-CO₂]⁻ | A common pathway for carboxylates. |

| [M-H]⁻ | Cleavage involving the keto group | Varies | Varies | Can involve alpha-cleavage or more complex rearrangements. |

| [M-H]⁻ | McLafferty-type Rearrangement | Neutral molecule | Rearranged ion | Dependent on the availability and accessibility of gamma-hydrogens. |

Biochemical Roles and Biotransformations Non Human Systems

Metabolic Intermediates in Biological Pathways

While 2-isopropyl-5-oxohexanoic acid is not a direct intermediate in the canonical leucine (B10760876) biosynthesis pathway, its structure bears a resemblance to key metabolites in this process, suggesting potential analogous roles or interactions. The biosynthesis of leucine involves a critical intermediate, 2-isopropyl-3-oxosuccinate (also known as 3-carboxy-4-methyl-2-oxopentanoate). This α-keto acid is formed from 3-isopropylmalate through a dehydrogenation step.

The leucine pathway proceeds through the following key steps:

The precursor, 2-keto-isovalerate, reacts with acetyl-CoA to form 2-isopropylmalic acid.

This is then isomerized to 3-isopropylmalate.

A NAD-driven dehydrogenase oxidizes 3-isopropylmalate to produce the unstable intermediate 2-isopropyl-3-oxosuccinate.

This intermediate undergoes spontaneous decarboxylation to yield α-ketoisocaproate (ketoleucine).

Finally, a transamination reaction, often involving glutamate (B1630785), converts α-ketoisocaproate to L-leucine.

The structural similarity between 2-isopropyl-5-oxohexanoic acid and intermediates like 2-isopropyl-3-oxosuccinate lies in the shared isopropyl group attached to the main carbon chain. This structural motif is crucial for the specificity of the enzymes involved in the leucine pathway. The presence of a keto group in 2-isopropyl-5-oxohexanoic acid, albeit at a different position (C5 versus C3), and the carboxylic acid function suggest it could potentially interact with enzymes that recognize similar keto-acid structures, such as transaminases or dehydrogenases.

Structurally related compounds to 2-isopropyl-5-oxohexanoic acid, such as 5-oxocaproic acid (5-oxohexanoic acid), are known intermediates in microbial metabolic pathways for the degradation of alicyclic compounds. A notable example is the catabolism of cyclohexane (B81311) by certain soil bacteria, particularly of the genus Pseudomonas.

In a Pseudomonas sp., the aerobic degradation pathway for cyclohexane has been shown to proceed through several oxidative steps. The initial hydroxylation of cyclohexane yields cyclohexanol (B46403), which is then oxidized to cyclohexanone (B45756). The key ring-cleavage step involves a cyclohexanone monooxygenase, a Baeyer-Villiger type enzyme, which inserts an oxygen atom into the ring to form ε-caprolactone. This lactone is subsequently hydrolyzed by a lactonase to produce 6-hydroxycaproate, which is further oxidized to adipate (B1204190) and funneled into central metabolism. Research has indicated that this pathway is a common strategy for the microbial degradation of cyclic hydrocarbons. researchgate.net

The formation of keto acids is a central feature of these degradative routes. While the direct metabolism of cyclohexanol in Pseudomonas primarily leads to adipate, the involvement of oxo- or keto- intermediates is fundamental to the breakdown of cyclic and aliphatic hydrocarbons.

| Organism | Substrate | Key Metabolic Process | Relevant Intermediate |

| Pseudomonas sp. | Cyclohexane | Aerobic Degradation | Cyclohexanol, Cyclohexanone, ε-caprolactone |

| Pseudomonas putida | Cyclohexanecarboxylic acid | CoA-mediated β-oxidation | Benzoic acid, Catechol |

This table summarizes microbial degradation pathways involving cyclic compounds, highlighting the types of intermediates formed.

The formation of 5-oxohexanoic acid, a close structural relative of 2-isopropyl-5-oxohexanoic acid (lacking the isopropyl group), has been identified in animal models. Specifically, studies on the metabolism of n-octane in Fischer 344 rats have shown that 5-oxohexanoic acid is a urinary metabolite. In these studies, rats administered n-octane by gavage excreted several metabolites, including 2-octanol, 3-octanol, and the keto acids 5-oxohexanoic acid and 6-oxoheptanoic acid. nih.gov

This finding was significant as it was the first report of keto acids resulting from the oxidative metabolism of a simple hydrocarbon like n-octane. nih.gov The metabolic pathway is believed to involve ω-1 oxidation followed by further chain-shortening oxidation steps. The sex of the animals was observed to influence the relative quantities of the metabolites produced. nih.gov

| Animal Model | Administered Compound | Identified Keto Acid Metabolite(s) | Study Finding |

| Fischer 344 Rats | n-Octane | 5-Oxohexanoic acid, 6-Oxoheptanoic acid | First report of keto acids from hydrocarbon oxidative metabolism. nih.gov |

This table details the formation of a related keto acid in an animal model.

Enzymatic Interactions and Modulations by Related Compounds

Keto acids, as a class of compounds, are deeply involved in cellular metabolism and interact with a wide array of enzymes. These organic compounds, containing both a ketone and a carboxylic acid group, are central to the intersection of amino acid and carbohydrate metabolism.

Key enzymatic reactions involving keto acids include:

Transamination: Branched-chain amino acid transaminases are ubiquitous enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental for the synthesis and degradation of amino acids. For instance, α-ketoisocaproate (the keto analogue of leucine) is a substrate for these enzymes.

Oxidative Decarboxylation: Branched-chain α-keto acid dehydrogenase is a mitochondrial enzyme complex that catalyzes the irreversible degradation of α-keto acids derived from branched-chain amino acids.

Dehydrogenation: Enzymes like glutamate dehydrogenase can interconvert amino acids and their corresponding α-keto acids (e.g., glutamate and α-ketoglutarate).

Compounds structurally similar to 2-isopropyl-5-oxohexanoic acid, particularly branched-chain keto acids, can modulate enzyme activity. For example, α-ketoisocaproate has been shown to directly stimulate branched-chain amino acid transaminase, increasing its catalytic efficiency. In studies with rats, feeding branched-chain keto acids induced the activity of hepatic dehydrogenase. These interactions highlight the regulatory roles that keto acids play in metabolic pathways.

Biogenetic Relationship to Specific Natural Products (e.g., Solanone (B154384), Cembrenoids)

The structural framework of 2-isopropyl-5-oxohexanoic acid is related to precursors of certain natural products, most notably terpenoids.

Cembrenoids: This large class of macrocyclic diterpenes is characterized by a 14-membered carbon ring. nih.gov Their biosynthesis originates from the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov While a direct biogenetic link from 2-isopropyl-5-oxohexanoic acid is not established, the degradation of cembranoids can potentially yield irregular acyclic fragments. The isopropyl group and the carbon backbone of the acid are consistent with terpenoid-derived structures. Cembranoids are significant components of tobacco and soft corals, and their biosynthesis is initiated by the enzyme cembratriene-ol synthase (CBTS), which catalyzes the cyclization of GGPP. nih.govnih.gov

Solanone: Solanone is an irregular C13 nor-terpenoid ketone and an important aroma component of tobacco. Its biogenesis is thought to occur through the oxidative degradation of larger terpenoid precursors, such as cembranoids. The degradation of the 14-membered cembranoid ring can lead to the formation of various acyclic and cyclic nor-terpenoids. The carbon skeleton of solanone can be hypothetically derived from the fragmentation of a cembranoid precursor, a process that could involve intermediates structurally related to 2-isopropyl-5-oxohexanoic acid.

Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for isolating 2-isopropyl-5-oxohexanoic acid from reaction mixtures and assessing its purity. These techniques exploit differences in the compound's physical and chemical properties to achieve separation.

Gas Chromatography (GC) for Retention Time Analysis

Gas chromatography is a key technique for analyzing volatile compounds like 2-isopropyl-5-oxohexanoic acid, often after conversion to a more volatile ester derivative. The retention time (RT) in GC is a critical parameter for identification. The Kovats retention index, a standardized measure, is particularly useful for comparing retention data across different systems. For 2-isopropyl-5-oxohexanoic acid, a Kovats retention index of 2570 has been recorded on a standard polar Supelcowax column, indicating its elution behavior under specific GC conditions. nih.govnist.gov

Table 1: Gas Chromatography Parameters for 2-Isopropyl-5-oxohexanoic acid

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | Supelcowax |

| Column Length | 60 m |

| Column Diameter | 0.25 mm |

| Carrier Gas | He |

| Temperature Program | 80°C to 240°C at 5 K/min |

| Kovats Retention Index (I) | 2570 |

This data is based on the analysis of 2-isopropyl-5-oxohexanoic acid on a polar column as reported in the NIST Chemistry WebBook. nist.gov

Chiral Separation Methods (e.g., Chiral Chromatography for derivatives)

2-Isopropyl-5-oxohexanoic acid possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial, particularly in pharmaceutical contexts, as they can exhibit different biological activities. mz-at.de Chiral chromatography is the primary method for this purpose.

Direct separation of the acidic enantiomers can be challenging. Therefore, a common strategy involves derivatization of the carboxylic acid group to form diastereomeric amides or esters. These derivatives can then be separated on standard (achiral) chromatography columns. Alternatively, the enantiomers can be separated directly without derivatization using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. mz-at.de The choice of the chiral selector and the mobile phase composition are critical for achieving effective separation of the enantiomers of 2-isopropyl-5-oxohexanoic acid or its derivatives.

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-isopropyl-5-oxohexanoic acid. Each method provides unique information about the compound's functional groups and connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-isopropyl-5-oxohexanoic acid is expected to show characteristic absorption bands for its carboxylic acid and ketone functionalities.

The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. The C=O stretch of the carboxylic acid is expected around 1710-1700 cm⁻¹. The ketone C=O stretch will appear at a slightly higher frequency, typically around 1715 cm⁻¹. Other significant peaks include the C-O stretch of the carboxylic acid and various C-H stretching and bending vibrations. rsc.orgrsc.org

Table 2: Predicted Infrared (IR) Absorption Bands for 2-Isopropyl-5-oxohexanoic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1700 |

| Ketone | C=O Stretch | ~1715 |

| Isopropyl & Methylene (B1212753) | C-H Stretch | 2960 - 2850 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-isopropyl-5-oxohexanoic acid, a broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (δ 10-12 ppm). The protons of the isopropyl group will show a characteristic doublet for the six methyl protons and a septet for the methine proton. The protons on the carbon chain will appear as multiplets in the δ 2-3 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and ketone groups are the most deshielded, appearing far downfield (δ 175-210 ppm). The carbons of the isopropyl group and the aliphatic chain will resonate at higher field strengths.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity within the molecule. COSY identifies proton-proton couplings, helping to map out the spin systems of the aliphatic chain and the isopropyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Isopropyl-5-oxohexanoic acid

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| COOH | 10-12 (s, 1H) | ~175-180 |

| C2-H | Multiplet | ~45-50 |

| C3-H₂ | Multiplet | ~25-30 |

| C4-H₂ | Multiplet | ~35-40 |

| C5=O | - | ~208-212 |

| C6-H₃ | Singlet | ~28-32 |

| CH(CH₃)₂ | Septet | ~30-35 |

| CH(CH₃)₂ | Doublet | ~18-22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 2-isopropyl-5-oxohexanoic acid (C₉H₁₆O₃), the molecular weight is 172.22 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 172. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For example, the loss of a water molecule (18 Da) or the carboxyl group (45 Da) are common fragmentation pathways for carboxylic acids. Cleavage adjacent to the ketone group (alpha-cleavage) is also a probable fragmentation route.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with high confidence, distinguishing it from other compounds with the same nominal mass. researchgate.net

Elemental Analysis

The elemental composition of 2-Isopropyl-5-oxohexanoic acid has been determined based on its molecular formula, C9H16O3. nist.govnih.gov The molecular weight of the compound is 172.2215 g/mol . nist.gov The elemental analysis provides the percentage composition of each element present in the molecule, which is a fundamental characteristic for its identification and purity assessment.

The theoretical elemental composition, derived from the molecular formula, is detailed in the table below. These values are calculated based on the atomic weights of carbon, hydrogen, and oxygen.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 62.76 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.36 |

| Oxygen | O | 15.999 | 3 | 47.997 | 27.87 |

| Total | 172.224 | 100.00 |

This data is crucial for verifying the empirical formula of synthesized or isolated 2-Isopropyl-5-oxohexanoic acid through experimental elemental analysis techniques.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-isopropyl-5-oxohexanoic acid. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy.

DFT calculations can determine the molecule's ground-state electronic structure, providing information about molecular orbitals, electron density distribution, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is an important measure of molecular stability and reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from DFT calculations to predict sites susceptible to electrophilic or nucleophilic attack. For 2-isopropyl-5-oxohexanoic acid, these calculations would likely indicate that the carbonyl carbons of the ketone and carboxylic acid groups are primary electrophilic sites, while the oxygen atoms are nucleophilic centers.

A theoretical study on a related compound, 2-isopropyl-5-methyl-1,4-benzoquinone, utilized DFT (specifically the B3LYP functional) and Hartree-Fock (HF) methods with various basis sets (6-31G, 6-31G(d,p), and 6-31++G(d,p)) to analyze its properties. researchgate.net Such methodologies would be directly applicable to studying 2-isopropyl-5-oxohexanoic acid.

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type. They are not based on published experimental or computational data for 2-isopropyl-5-oxohexanoic acid.

Molecular Modeling and Conformational Analysis (e.g., Dreiding Models for Stereochemistry)

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze the three-dimensional structures of molecules. For a flexible molecule like 2-isopropyl-5-oxohexanoic acid, which has multiple rotatable bonds and a chiral center at the C2 position, conformational analysis is essential for understanding its stereochemistry and physical properties.

Classical mechanical models, such as the Dreiding force field, can be employed for rapid conformational searches. achemblock.com These models treat molecules as a collection of atoms held together by springs (bonds), allowing for the efficient calculation of potential energy as a function of geometry. By systematically rotating bonds, it is possible to identify low-energy conformers and the transition states that separate them. This analysis can reveal the most stable three-dimensional arrangements of the isopropyl group, the carboxylic acid, and the oxo-group relative to the main carbon chain.

The presence of the isopropyl group at the alpha-position to the carboxylic acid introduces significant steric hindrance, which will influence the preferred conformations and may affect the reactivity of the carboxyl group. Molecular modeling can quantify this steric effect and predict how it might influence interactions with other molecules, such as enzymes or reactants.

Table 2: Potential Low-Energy Conformers of 2-Isopropyl-5-oxohexanoic acid

| Conformer | Dihedral Angle (C1-C2-C(isopropyl)-H) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | 60° | 0.00 | Staggered conformation, minimal steric clash |

| B | 180° | 0.85 | Anti-periplanar arrangement |

Note: This table presents a simplified, hypothetical output from a conformational analysis to illustrate the type of data generated. The specific dihedral angles and energies would require a dedicated computational study.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, providing valuable data for structure elucidation and comparison with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. Methods like DFT are commonly used for this purpose. researchgate.net The calculation yields the frequencies and intensities of the fundamental vibrational modes. For 2-isopropyl-5-oxohexanoic acid, these calculations would predict characteristic peaks, including:

A strong, broad O-H stretch from the carboxylic acid group (typically ~2500–3300 cm⁻¹).

A strong C=O stretching vibration for the carboxylic acid (typically ~1700–1725 cm⁻¹).

A strong C=O stretching vibration for the ketone group (typically ~1715 cm⁻¹).

C-H stretching and bending vibrations for the isopropyl and alkyl chain components.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted computationally. The GIAO (Gauge-Independent Atomic Orbital) method is a standard approach. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Predicted Value (Scaled) | Typical Experimental Range |

|---|---|---|

| IR: Carboxylic Acid C=O Stretch | 1710 cm⁻¹ | 1700-1725 cm⁻¹ |

| IR: Ketone C=O Stretch | 1718 cm⁻¹ | 1710-1720 cm⁻¹ |

| ¹³C NMR: Carboxylic Acid Carbonyl | 178 ppm | 175-185 ppm |

| ¹³C NMR: Ketone Carbonyl | 207 ppm | 205-215 ppm |

Note: The predicted values are hypothetical examples based on typical computational accuracy for organic molecules.

Applications in Chemical Research and Specialty Chemical Synthesis

Synthetic Building Block in Complex Molecule Construction

2-Isopropyl-5-oxohexanoic acid serves as a versatile synthetic building block in the field of organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a variety of chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures. The presence of an isopropyl group at the alpha position relative to the carboxylic acid introduces steric hindrance that can influence the stereochemical outcome of reactions, a feature that is often exploited in targeted synthesis.

Intermediate for Pharmaceutical Research

While specific clinical data is beyond the scope of this article, 2-isopropyl-5-oxohexanoic acid is recognized as an intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its structural motifs are of interest to medicinal chemists in the design and synthesis of novel drug candidates. The combination of the keto and carboxylic acid functionalities allows for the introduction of diverse pharmacophores through reactions such as amidation, esterification, and condensation, facilitating the generation of libraries of compounds for biological screening.

The branched isopropyl group can also play a role in modulating the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability. Although detailed, publicly available research on its direct incorporation into specific, named pharmaceutical agents is limited, its role as a key intermediate is noted in chemical supplier literature. lookchem.com

Precursor in Specialty Chemical Production

In the realm of specialty chemicals, 2-isopropyl-5-oxohexanoic acid functions as a precursor to a range of other organic compounds. lookchem.com Its downstream products can include, but are not limited to, derivatives used in the formulation of fragrances and flavorings. lookchem.com The chemical structure can be modified to produce compounds with specific olfactory or gustatory properties.

Furthermore, its derivatives are utilized as chemical building blocks for other specialty organic compounds. lookchem.com For instance, the keto-acid can undergo cyclization reactions to form heterocyclic compounds, which are a cornerstone of many specialty chemicals, including certain dyes, agrochemicals, and electronic materials. The specific reaction pathways and the identity of the resulting specialty chemicals are often proprietary and detailed in patent literature rather than academic publications.

Role in Catalytic Systems and Reaction Development

Moreover, derivatives of keto-acids can be employed in the development of novel reaction methodologies. For example, the ester or amide derivatives could be used as substrates in the development of new catalytic hydrogenation or oxidation reactions. The presence of two functional groups offers the potential for developing selective catalytic transformations.

Derivatization for Materials Science Investigations

The structure of 2-isopropyl-5-oxohexanoic acid makes it a candidate for derivatization in materials science research, particularly as a precursor to esters and polymers.

The carboxylic acid functionality can be readily converted into a variety of ester groups through Fischer esterification or other esterification protocols. These ester derivatives can be investigated as monomers for polymerization reactions. For instance, if the ketone functionality is reduced to a hydroxyl group, the resulting hydroxy acid or its lactone can be used in the synthesis of polyesters. The incorporation of the isopropyl group into the polymer backbone would be expected to influence the material's properties, such as its crystallinity, solubility, and thermal characteristics, by disrupting chain packing.

While specific studies detailing the synthesis and characterization of polymers derived from 2-isopropyl-5-oxohexanoic acid are not prevalent in the available literature, the fundamental principles of polymer chemistry suggest its potential in creating novel materials. The derivatization of this compound into polymer precursors represents an area for further investigation in materials science.

Future Research Directions and Unexplored Scientific Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 2-Isopropyl-5-oxohexanoic acid, particularly in a stereoselective manner, presents a compelling area for future research. The presence of a chiral center at the C2 position, bearing an isopropyl group, necessitates the development of synthetic routes that can control the absolute stereochemistry of this center. Current synthetic strategies for related γ-keto acids often provide a foundation, but novel approaches are required to address the specific structural features of this molecule.

Future research should focus on asymmetric synthesis methodologies to produce enantiomerically pure forms of 2-Isopropyl-5-oxohexanoic acid. The development of chiral catalysts and auxiliaries tailored for the enantioselective synthesis of α-quaternary carboxylic acids could provide a direct route to this compound. nih.gov Exploring enzymatic asymmetric synthesis offers another promising avenue, leveraging the high selectivity of enzymes to produce chiral amino acids and their keto acid counterparts. rsc.orgresearchgate.net Innovations in this area would not only provide access to pure enantiomers for biological testing but also contribute to the broader field of asymmetric synthesis. chiralpedia.com

Table 1: Potential Stereoselective Synthetic Approaches

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Auxiliary-Based Synthesis | Attachment of a chiral auxiliary to a precursor molecule to direct stereoselective alkylation or other bond-forming reactions. | Well-established methodology; high diastereoselectivities can often be achieved. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to facilitate an enantioselective reaction, such as an asymmetric Michael addition or allylic alkylation. nih.gov | High catalytic efficiency; can be more atom-economical than stoichiometric chiral auxiliaries. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity; reactions often occur under mild conditions. |

| Asymmetric Biocatalysis | Use of whole cells or isolated enzymes to directly synthesize the chiral target molecule from a prochiral substrate. | Potential for high enantiomeric excess; environmentally friendly reaction conditions. researchgate.net |

Elucidation of Undiscovered Biotransformation Pathways in Biological Systems

The metabolic fate of 2-Isopropyl-5-oxohexanoic acid within biological systems is a largely unexplored area. As a xenobiotic compound, it is likely to undergo biotransformation mediated by various enzymes to facilitate its detoxification and excretion. nih.gov Understanding these pathways is crucial for assessing its potential biological activity and environmental impact.

Future investigations should aim to identify the specific enzymes and metabolic routes involved in the degradation of this branched-chain keto acid. researchgate.net Studies could involve incubating the compound with microbial cultures or liver microsomes to identify potential metabolites. ijcmas.com The degradation of branched-chain amino acids in bacteria, which involves transamination and oxidative decarboxylation, may offer clues to the potential biotransformation pathways of 2-Isopropyl-5-oxohexanoic acid. nyu.edu Furthermore, exploring the role of microbial communities in the degradation of this xenobiotic could reveal novel enzymatic pathways with potential applications in bioremediation. frontiersin.org

Advanced Computational Modeling of Reaction Dynamics and Energetics

Computational chemistry provides a powerful tool for investigating the reaction dynamics and energetics of chemical processes at a molecular level. grnjournal.us For 2-Isopropyl-5-oxohexanoic acid, advanced computational modeling can offer valuable insights into its reactivity, conformational preferences, and the mechanisms of its formation and degradation.

Future research in this area should employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction pathways and calculate activation energies for potential synthetic and metabolic reactions. researchgate.netresearchgate.net Such calculations can help in the rational design of catalysts for its stereoselective synthesis and predict the feasibility of various biotransformation pathways. mdpi.com Molecular dynamics simulations can also be used to study the conformational landscape of the molecule and its interactions with biological macromolecules, providing a deeper understanding of its potential biological activity. nih.gov The integration of artificial intelligence and machine learning into these computational models is an emerging trend that could further accelerate the prediction of reaction outcomes and the discovery of novel chemical transformations. mdpi.com

Integration of Multimodal Analytical Techniques for Enhanced Characterization

The comprehensive characterization of 2-Isopropyl-5-oxohexanoic acid and its potential isomers and metabolites requires the integration of multiple analytical techniques. The synergistic use of chromatography and spectroscopy is essential for the unambiguous structural elucidation and quantification of this compound in complex matrices. organomation.com

Future analytical strategies should focus on the development of hyphenated techniques that combine the separation power of liquid chromatography (LC) or gas chromatography (GC) with the detection capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov LC-MS/MS methods can provide high sensitivity and selectivity for the quantification of keto acids in biological samples. researchgate.netnih.govregionh.dk The coupling of LC with NMR allows for the direct structural elucidation of separated components, which is particularly valuable for identifying unknown metabolites. nih.gov The integration of these advanced analytical platforms will be crucial for advancing our understanding of the chemistry and biology of 2-Isopropyl-5-oxohexanoic acid.

Q & A

Q. Table 1: Key Physicochemical Data

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| 3-Isopropylglutaric acid | Over-oxidation | Reduce reaction temperature |

| Decarboxylated byproducts | Acidic conditions | Neutralize post-reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。